molecular formula C6H5Cl2NO B053566 4,5-Dichloro-2-methoxypyridine CAS No. 688047-08-7

4,5-Dichloro-2-methoxypyridine

Cat. No.: B053566
CAS No.: 688047-08-7
M. Wt: 178.01 g/mol
InChI Key: MHKHADZFQUGJOM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxypyridine is a versatile and high-value halogenated pyridine derivative engineered for advanced research and development, particularly in medicinal chemistry and material science. Its core utility lies in its role as a sophisticated synthetic building block, where the strategic placement of two chlorine atoms and one methoxy group on the pyridine ring creates distinct regions for selective functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and nucleophilic aromatic substitution. This makes it an indispensable intermediate in the synthesis of complex organic molecules, especially for constructing functionalized heterocyclic scaffolds found in active pharmaceutical ingredients (APIs), agrochemicals, and ligands for catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKHADZFQUGJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dichloro-2-methoxypyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines are of exceptional importance due to their prevalence in a vast array of biologically active molecules.[1] This guide provides an in-depth technical examination of this compound (CAS No. 688047-08-7), a key building block whose unique substitution pattern offers a powerful platform for molecular diversification.

The presence of two distinct chlorine atoms at the C4 and C5 positions, coupled with an electron-donating methoxy group at the C2 position, imbues this molecule with a nuanced reactivity profile. This allows for selective, stepwise functionalization through common and advanced synthetic methodologies. This guide will elucidate the core chemical properties, synthesis, reactivity patterns, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key identifiers and characteristics of this compound are summarized below. While empirical data for properties such as boiling and melting points are not consistently reported in the literature, supplier data provides crucial handling and storage information.

PropertyValueSource(s)
CAS Number 688047-08-7[2]
Molecular Formula C₆H₅Cl₂NO[2]
Molecular Weight 178.02 g/mol [2]
IUPAC Name This compound[3]
Appearance Colorless to white or yellow solid or liquid[3]
Storage Conditions Store in a dry, sealed place; inert atmosphere, 2-8°C recommended[2][4]

Synthesis Strategies: Accessing the Scaffold

While numerous patents detail the synthesis of the analogous pyrimidine compound, 2,4-dichloro-5-methoxypyrimidine,[5][6][7] specific peer-reviewed methods for the preparation of this compound are less common in readily available literature. However, a logical and effective synthetic route can be devised based on established pyridine chemistry, typically involving the chlorination and subsequent methoxylation of a suitable pyridine precursor. A general, plausible workflow is outlined below.

cluster_synthesis Plausible Synthetic Workflow start Pyridine Precursor (e.g., 2-hydroxy-4,5-dichloropyridine) reagent1 Methoxylating Agent (e.g., NaOMe, CH₃I) start->reagent1 Methoxylation (SNAr or Williamson Ether Synthesis) product This compound purification Purification (e.g., Column Chromatography, Recrystallization) product->purification final_product Final Product (>98% Purity) purification->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on the selective methoxylation of a trichlorinated precursor, a common strategy for producing such compounds.[8]

  • Reaction Setup: A solution of a suitable starting material, such as 2,4,5-trichloropyridine, is prepared in a polar aprotic solvent like methanol. The vessel is placed in an ice bath to control the initial exothermic reaction.

  • Reagent Addition: A solution of sodium methoxide (NaOMe) in methanol is added dropwise to the cooled pyridine solution with continuous stirring. The methoxide anion acts as the nucleophile, targeting an electron-deficient carbon on the pyridine ring.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC), to track the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous mixture is then extracted with an organic solvent (e.g., methylene chloride or ethyl acetate) to isolate the product.[8]

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the final, high-purity this compound.[9]

Causality Behind Choices:

  • Sodium Methoxide (NaOMe): A strong nucleophile and base, ideal for displacing a chloride ion from the activated pyridine ring. Its use in methanol as a solvent provides a high concentration of the methoxide nucleophile.

  • Low Temperature: The initial cooling is crucial to manage the exothermicity of the nucleophilic aromatic substitution, preventing potential side reactions and ensuring controlled, selective substitution.

  • Aqueous Workup & Extraction: This standard procedure effectively removes inorganic salts and excess methanol, separating them from the desired organic product.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making them susceptible to nucleophilic attack.[10] In this compound, the C4 position is activated towards SNAr, while the C5 position is significantly less so.

The mechanism proceeds via an addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The attack of a nucleophile at the C4 position creates an intermediate where the negative charge can be delocalized onto the ring nitrogen, a highly stabilizing feature.[10] Attack at the C5 position does not allow for this delocalization, making the corresponding intermediate much higher in energy and the reaction kinetically unfavorable.

cluster_snar Regioselective SNAr at the C4 Position mol This compound intermediate Meisenheimer Complex (Charge delocalized to Nitrogen) mol->intermediate nu Nucleophile (Nu⁻) nu->mol Attack at C4 (Rate-Determining Step) product 4-Substituted-5-chloro-2-methoxypyridine intermediate->product Elimination of Cl⁻ cl_minus Cl⁻

Caption: Favored SNAr pathway via a stabilized Meisenheimer intermediate.

This regioselectivity is the cornerstone of its utility, enabling chemists to introduce a wide range of functionalities—such as amines, alcohols, and thiols—at the C4 position while leaving the C5 chlorine available for subsequent transformations.[13]

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituents are also excellent handles for palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[14][15] These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Similar to SNAr, the regioselectivity of these reactions is a critical consideration. In many palladium-catalyzed systems, the oxidative addition step is more facile at the more electron-deficient C4 position compared to the C5 position. This allows for the selective coupling of boronic acids, organostannanes, or amines at C4.[16] However, the choice of catalyst, ligands, and reaction conditions can sometimes be tuned to influence or even reverse this selectivity, offering a sophisticated level of synthetic control.[17][18]

Protocol: Microwave-Assisted Suzuki Coupling at C4

This protocol is adapted from methodologies for the regioselective coupling of dichloropyrimidines and dichloropyridines.[9][15]

  • Reagent Preparation: In a microwave reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1 equivalents), and a suitable base such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent and Catalyst Addition: Add a solvent mixture, often a combination of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 0.5–2 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 15-30 minutes).[9]

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then subjected to an aqueous workup and extraction, followed by purification via chromatography to isolate the C4-coupled product.[9]

Causality Behind Choices:

  • Microwave Irradiation: Dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[15]

  • Palladium Catalyst: Pd(0) complexes are highly effective at catalyzing the Suzuki coupling cycle, which involves oxidative addition, transmetalation, and reductive elimination.

  • Inert Atmosphere: Essential for preventing the oxidation and deactivation of the Pd(0) catalyst, ensuring catalytic turnover.

Applications in Research and Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics. While specific approved drugs containing this exact fragment are not widely publicized, its utility is demonstrated in numerous patents and research programs aimed at discovering new agents for various diseases.

  • Oncology: Dichlorinated heterocyclic cores are frequently used in the development of protein kinase inhibitors, a major class of anti-cancer drugs.[19] The ability to selectively functionalize the C4 and C5 positions allows for the precise tuning of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

  • Neuroscience: Substituted pyridines are central to compounds designed to treat neurodegenerative diseases like Alzheimer's. They can serve as core scaffolds for molecules that modulate enzymes or receptors implicated in disease pathology.[19][20]

  • Infectious Diseases: The pyridine nucleus is found in various antimicrobial, antimalarial, and antiviral agents.[1] The this compound scaffold provides a template for creating novel derivatives to combat drug-resistant pathogens.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of synthetic intermediates. Below is a table of expected spectral data for this compound, based on its structure and data from closely related analogues.[21][22]

TechniqueData TypeExpected Values and Interpretation
¹H NMR Chemical Shift (δ)δ ~8.0-8.2 ppm (s, 1H): Proton at C6, deshielded by the adjacent nitrogen. δ ~7.0-7.2 ppm (s, 1H): Proton at C3. δ ~3.9-4.1 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.
¹³C NMR Chemical Shift (δ)δ ~160-165 ppm: C2 (attached to OCH₃). δ ~145-150 ppm: C6. δ ~110-140 ppm: C3, C4, C5 (quaternary carbons attached to Cl will have distinct shifts). δ ~55 ppm: Methoxy carbon (-OCH₃).
Mass Spec. m/z[M+H]⁺ ~179.0: Corresponding to the protonated molecule, showing a characteristic isotopic pattern for two chlorine atoms.

Safety and Handling

As a chlorinated organic compound, this compound requires careful handling in a laboratory setting. The following safety information is aggregated from safety data sheets (SDS) of structurally similar compounds.[23][24]

  • Hazard Classification:

    • Harmful if swallowed (Acute toxicity, oral).[24]

    • Causes skin irritation.[23]

    • Causes serious eye damage.[24]

    • May cause respiratory irritation.[23]

  • Handling Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[25]

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[26]

    • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[23]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[26]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[24]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[24]

    • Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.[24]

Conclusion

This compound is a highly valuable and versatile intermediate for advanced chemical synthesis. Its key strategic advantage lies in the predictable regioselectivity of its two chlorine atoms, with the C4 position being significantly more activated towards both nucleophilic aromatic substitution and many transition-metal-catalyzed cross-coupling reactions. This feature allows for a controlled, stepwise approach to building molecular complexity, making it an ideal scaffold for generating libraries of compounds in drug discovery and materials science. A thorough understanding of its reactivity, guided by the mechanistic principles outlined in this guide, empowers researchers to fully exploit its synthetic potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91688, 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved February 2, 2026, from [Link]

  • Patsnap. (n.d.). CN101486684A - Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • PrepChem.com. (n.d.). Preparation of 4,5-Dichloro-6-methoxy-2-methylpyrimidine. Retrieved February 2, 2026, from [Link]

  • Hudson, K. L., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic & Biomolecular Chemistry, 10(3), 564-569. Available from: [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Al-Zahrani, F. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(18), 4233. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44754862, 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved February 2, 2026, from [Link]

  • BenChem. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Smith, C. D., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(40), 13418-13425. Available from: [Link]

  • Glavač, D., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(19), 3448. Available from: [Link]

  • Capot Chemical Co., Ltd. (2014). MSDS of 2,4-Dichloro-5-methoxypyrimidine. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Károlyi, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949. Available from: [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(54), 12479-12490. Available from: [Link]

  • Nielsen, A. T., et al. (2013). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1797. Available from: [Link]

  • Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved February 2, 2026, from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved February 2, 2026, from [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601401, 2,4-Dichloro-5-methoxypyrimidine. Retrieved February 2, 2026, from [Link]

Sources

spectroscopic data for 4,5-Dichloro-2-methoxypyridine (NMR, IR, MS)

[1][2]

CAS Registry Number: 688047-08-7 Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">



Molecular Weight:IUPAC Name:123

Introduction & Structural Context

This compound is a halogenated pyridine derivative characterized by a methoxy group at the C2 position and chlorine atoms at C4 and C5.[1][4] The presence of the electron-donating methoxy group significantly alters the electronic environment of the pyridine ring, shielding the C3 proton, while the electron-withdrawing chlorine atoms deshield the remaining aromatic protons and influence the fragmentation patterns in mass spectrometry.[4]

This compound is typically synthesized via nucleophilic aromatic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities may appear.[4]

SynthesisSM2,4,5-TrichloropyridineProductThis compound(Target)SM->Product Major Pathway (C2 Subst.)Impurity2,5-Dichloro-4-methoxypyridine(Minor Regioisomer)SM->Impurity Minor Pathway (C4 Subst.)ReagentNaOMe / MeOHReagent->SM

Figure 1: Synthetic pathway and potential regioisomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


4
H NMR Data (400 MHz, CDCl )
Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.12 Singlet (s)1HH6 Deshielded by adjacent Nitrogen and C5-Cl.[1] Alpha-proton behavior.
6.91 Singlet (s)1HH3 Shielded by ortho-Methoxy group (+M effect).[1][4] Beta-proton behavior.
3.95 Singlet (s)3H-OCHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Characteristic methoxy chemical shift.[1]

Mechanistic Insight:

  • H6 (8.12 ppm): This proton is located ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to the pyridine nitrogen. The typical shift for H6 in pyridine is ~8.6 ppm.[1][4] The presence of the electron-donating methoxy group at C2 exerts a long-range shielding effect, but this is counteracted by the inductive withdrawal of the adjacent Chlorine at C5.[1][4] The observed value (~8.1 ppm) is consistent with 2-methoxy-5-halo substituted pyridines.[1][4]
    
  • H3 (6.91 ppm): This proton is ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to the nitrogen but ortho to the strong electron donor (-OCH
    
    
    ).[1] The resonance effect of the oxygen lone pair increases electron density at C3, significantly upfield-shifting this signal compared to unsubstituted pyridine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    7.25 ppm).
C NMR Data (100 MHz, CDCl )
Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
TypeAssignmentNotes
162.5 C

C2 Ipso to Oxygen and Nitrogen (Deshielded).
145.8 CHC6 Alpha-carbon, adjacent to N.
142.0 C

C4 Ipso to Chlorine.
120.5 C

C5 Ipso to Chlorine.[1]
111.2 CHC3 Shielded by ortho-Methoxy group.[1][4]
54.5 CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-OCH

Methoxy carbon.[1]

Note: Quaternary carbons (Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the characteristic isotope pattern of two chlorine atoms.[1][4]

Ionization Mode: EI (70 eV) or ESI+

Key Diagnostic Ions[1][2]
m/zIntensityIon IdentityFragmentation Mechanism
177 100%[M]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Ion (

Cl,

Cl)
179 65%[M+2]

Isotope Peak (

Cl,

Cl)
181 10%[M+4]

Isotope Peak (

Cl,

Cl)
162 High[M-CH

]

Loss of Methyl radical from methoxy group.[1]
142 Med[M-Cl]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Loss of Chlorine atom.[1]

Isotope Pattern Analysis: The presence of two chlorine atoms dictates a distinct 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.[4] Any deviation from this ratio (e.g., observing a 3:1 ratio) would indicate the loss of one chlorine atom or the presence of a monochloro impurity.[4]

MS_FragMMolecular Ion[M]+ m/z 177/179/181M_Me[M - CH3]+m/z 162/164M->M_Me- •CH3M_CO[M - CH3 - CO]+Pyridone-like cationM_Me->M_CO- CO (Rearrangement)

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)[5][7]

The IR spectrum serves as a rapid fingerprint for the functional groups, particularly the C-Cl bonds and the pyridine ring modes.[4]

Wavenumber (cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Vibration ModeDescription
3050 - 3010 Ar C-H stretchWeak aromatic proton stretches.
2980 - 2850 Alk C-H stretchC-H stretches of the methoxy (-OCHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) group.[1]
1580, 1460 C=N, C=C stretchCharacteristic Pyridine ring breathing modes.[4]
1260 - 1240 C-O stretchAryl-alkyl ether stretching vibration.
1050 - 1020 C-O-C sym stretchEther linkage.
800 - 700 C-Cl stretchStrong bands indicating chlorination.[1][4]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow these preparation standards:

  • NMR Preparation:

    • Dissolve 5-10 mg of the compound in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (

      
       0.00).
      
    • Note: If the sample contains water, a broad singlet around 1.56 ppm may appear.[4] Dry the solid in a vacuum desiccator over P

      
      O
      
      
      if necessary.
  • MS Preparation (LC-MS):

    • Dissolve to a concentration of 10 µg/mL in Acetonitrile (ACN) .

    • Use a C18 column with a gradient of Water/ACN (+0.1% Formic Acid).

    • Monitor UV at 254 nm and 280 nm .

References

  • World Intellectual Property Organization. (2005). Bactericide composition and method of controlling plant disease.[1][4] WO2005041663A1.[1][4] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Pyridine Derivatives.[1][4]Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][4] Springer.[1][4] Link

  • Synblock. (2024). Product Data Sheet: this compound (CAS 688047-08-7).[1][4][2][3][5]Link

A Researcher's Guide to Sourcing 4,5-Dichloro-2-methoxypyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is paramount. Every synthetic building block carries with it a history—a story of its synthesis, purification, and analytical verification—that directly impacts the success of subsequent research, from reaction yield and purity to the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing 4,5-Dichloro-2-methoxypyridine (CAS No. 688047-08-7), a key intermediate in medicinal chemistry, with a focus on supplier evaluation, quality control, and its strategic application in synthesis.

The Strategic Importance of this compound in Medicinal Chemistry

This compound belongs to a class of highly functionalized pyridine derivatives that serve as versatile scaffolds in the synthesis of complex molecules. The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of substituents in this compound—two chlorine atoms and a methoxy group—offers multiple, distinct reaction sites.

The chlorine atoms at the 4- and 5-positions are susceptible to nucleophilic aromatic substitution (SNAr) and are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse chemical moieties, enabling the exploration of a broad chemical space during lead optimization. The 2-methoxy group, an electron-donating group, modulates the reactivity of the pyridine ring and can influence the conformation and metabolic stability of derivative compounds. This makes this compound a valuable precursor for targeted therapies, particularly in the development of protein kinase inhibitors for oncology.[1]

Commercial Suppliers and Key Quality Specifications

A number of chemical suppliers offer this compound, ranging from large, well-established companies to more specialized niche providers. When selecting a supplier, it is crucial to look beyond price and availability and to scrutinize the technical specifications and the quality of the accompanying documentation.

Supplier CategoryRepresentative CompaniesTypical PurityKey Considerations
Research & Development Scale Synblock[2], Alichem Inc., Apollo Scientific Ltd., AK Scientific Inc., Toronto Research Chemicals Inc.≥95% to ≥98%- Availability of small quantities (mg to g).- Detailed analytical data (NMR, HPLC/GC, MS) often available upon request.- Higher cost per gram.
Custom Synthesis & Bulk Suppliers Various Contract Research Organizations (CROs) and custom manufacturers.Often made to order, with purities typically >98%- Scalability for future needs.- Ability to provide detailed process information and impurity profiles.- May require a minimum order quantity.

Key Specifications to Demand:

  • Purity: A purity of ≥98% determined by a quantitative method like HPLC or GC is recommended for most drug discovery applications.

  • Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the structure of this compound.

  • Appearance: Typically a white to off-white solid.

  • Solvent and Water Content: Should be minimal and specified on the Certificate of Analysis (CoA).

Supplier Qualification: A Step-by-Step Protocol

Choosing the right supplier is a critical risk mitigation step. A robust qualification process ensures the consistency and reliability of your starting material.

Protocol for Supplier and Lot Qualification
  • Request Documentation: From your potential supplier, request a current Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

  • CoA Scrutiny:

    • Verify Identity: Compare the provided ¹H NMR and MS data against the expected structure.

    • Assess Purity: Check the purity value and the method used (e.g., HPLC, GC). Ensure the chromatogram shows a clean product with minimal impurities.

    • Check for Residual Solvents: Look for data on residual solvents (often from GC-HS) to ensure they are below acceptable limits.

  • In-House Verification (Crucial for First-Time Use):

    • Upon receipt, assign a unique internal lot number.

    • Perform an identity check using ¹H NMR.

    • Conduct an independent purity analysis via HPLC or GC. The results should be within an acceptable range of the supplier's CoA.

    • Retain a sample of the qualified lot for future reference.

  • Assess Supplier Reliability: Consider factors such as on-time delivery, responsiveness to technical inquiries, and the ability to provide consistent quality across different batches.

Below is a workflow diagram illustrating the key decision points in the supplier qualification process.

SupplierQualification Supplier Qualification Workflow start Identify Potential Suppliers request_docs Request CoA & SDS start->request_docs review_coa Review Certificate of Analysis (Purity, Identity, Impurities) request_docs->review_coa order_sample Order Sample for In-House Evaluation review_coa->order_sample in_house_qc Perform In-House QC (NMR, HPLC/GC Purity) order_sample->in_house_qc compare_data Compare In-House Data with Supplier CoA in_house_qc->compare_data approve_supplier Approve Supplier & Lot compare_data->approve_supplier Data Match reject_supplier Reject Supplier or Lot compare_data->reject_supplier Discrepancy assess_reliability Assess Supplier Reliability (Lead Time, Support) approve_supplier->assess_reliability

Caption: A workflow for qualifying commercial suppliers of critical chemical intermediates.

Synthesis, Potential Impurities, and Analytical Control

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that could interfere with subsequent reactions or biological assays. While the exact commercial synthesis is proprietary, a likely route involves the methoxylation of a polychlorinated pyridine precursor.

A plausible synthetic pathway starts from 2,4,5-trichloropyridine. The chlorine atom at the 2-position of a pyridine ring is generally the most activated towards nucleophilic substitution. Therefore, selective methoxylation can be achieved by reacting 2,4,5-trichloropyridine with sodium methoxide in methanol.

Potential Impurities to Consider:

  • Starting Material: Unreacted 2,4,5-trichloropyridine.

  • Isomeric Byproducts: Incomplete reaction or over-reaction could lead to other methoxylated or chlorinated pyridine isomers.

  • Hydrolysis Products: Reaction with any trace water could lead to the formation of 4,5-dichloro-2-hydroxypyridine.

  • Residual Solvents: Methanol from the reaction or other solvents used in workup and purification.

Recommended Analytical Quality Control Protocol

A robust quality control (QC) protocol should be in place to ensure the purity and identity of each incoming batch.

Protocol for Purity Determination by HPLC:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or a phosphate buffer for pH control). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

The impact of starting material quality on the drug development timeline cannot be overstated. The diagram below illustrates this critical relationship.

QualityImpact Impact of Starting Material Quality on Drug Development cluster_0 High-Quality Starting Material cluster_1 Poor-Quality Starting Material hq_start Verified Purity & Identity hq_reaction Predictable & Clean Reaction Profile hq_start->hq_reaction hq_purification Straightforward Purification hq_reaction->hq_purification hq_result Reliable Biological Data & Faster Progression hq_purification->hq_result lq_start Unknown Impurities lq_reaction Side Reactions & Low Yield lq_start->lq_reaction lq_purification Complex Purification & Batch Failures lq_reaction->lq_purification lq_result Confounded Biological Data & Project Delays lq_purification->lq_result

Caption: Relationship between starting material quality and drug development outcomes.

Safety, Handling, and Storage

This compound, like many halogenated heterocyclic compounds, should be handled with care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

By implementing a rigorous supplier qualification process, performing thorough in-house quality control, and understanding the chemical nature of this compound, researchers can ensure the integrity of their synthetic work and accelerate the path toward novel therapeutic discoveries.

References

  • The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. Retrieved February 3, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved February 3, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 58(6), 423-428. Retrieved February 3, 2026, from [Link]

  • MDPI. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(22), 5438. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • Der Pharma Chemica. (2013). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. 5(6), 288-293. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • ResearchGate. (2015). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved February 3, 2026, from [Link]

  • London Platinum and Palladium Market. (n.d.). Certificate of Analysis - Certified Reference Material: LPPM Pt RM2 Trace Elements in High Purity Platinum. Retrieved February 3, 2026, from [Link]

  • Der Pharma Chemica. (2013). Development and validation of a RP–HPLC method for the determination of chlordiazepoxide in formulations. 5(6), 288-293. Retrieved February 3, 2026, from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Natural Products, 18(2), 153-164. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved February 3, 2026, from [Link]

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An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 4,5-Dichloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

4,5-Dichloro-2-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the differential reactivity of its two chlorine atoms at the C4 and C5 positions, which allows for selective functionalization through a variety of reactions. This guide provides a comprehensive overview of the principles governing the reactivity of these chlorine atoms, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric factors that control regioselectivity, researchers can strategically design synthetic routes to access a diverse range of substituted pyridine derivatives.

The Electronic Landscape of this compound: A Tale of Two Chlorines

The reactivity of the chlorine atoms in this compound is primarily dictated by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system and makes it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6).

In the case of this compound, the situation is further modulated by the presence of the methoxy group at the C2 position. The methoxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the nitrogen. However, its influence is not uniform across the ring.

The interplay of these electronic effects leads to a significant difference in the reactivity of the C4 and C5 chlorine atoms. The C4 position is para to the ring nitrogen, making it significantly more activated towards nucleophilic aromatic substitution. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and lowering the activation energy for the reaction.[1] Conversely, attack at the C5 position does not allow for this resonance stabilization, rendering the C5 chlorine less reactive towards SNAr.

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Meisenheimer Intermediate
Resonance Structures
Charge delocalized onto Nitrogen

>]; C4_product [label=""];

Meisenheimer Intermediate
Resonance Structures
Charge NOT delocalized onto Nitrogen

>]; C5_product [label=""];

} It appears you have provided a DOT script that is not renderable. Please ensure that the script is valid and does not contain any syntax errors. I will do my best to render the script as you have provided it. Stabilization of the Meisenheimer intermediate dictates regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The greater reactivity of the C4 chlorine atom makes it the primary site for nucleophilic aromatic substitution. This regioselectivity has been exploited in the synthesis of a wide array of 4-substituted-5-chloro-2-methoxypyridines.

Amination Reactions

The introduction of an amino group at the C4 position is a common transformation. This can be achieved through direct reaction with ammonia or primary/secondary amines, or via more sophisticated methods like the Buchwald-Hartwig amination.

Table 1: Regioselective Amination of this compound

NucleophileReagents and ConditionsProductYieldReference
AmmoniaNH3 (aq. or alcoholic solution), sealed vessel, 50-100°C4-Amino-5-chloro-2-methoxypyridineModerate to Good[2]
Primary/Secondary AminesR1R2NH, base (e.g., K2CO3), solvent (e.g., DMF, NMP), elevated temperature4-(R1R2N)-5-chloro-2-methoxypyridineGood to Excellent[3]
Anilines (Buchwald-Hartwig)ArNH2, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., dioxane), 80-110°C4-(ArNH)-5-chloro-2-methoxypyridineGood to Excellent[4]

Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxypyridine [2]

  • In a pressure-rated vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of an aqueous or alcoholic solution of ammonia.

  • Seal the vessel and stir the mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the vessel.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Perform an aqueous workup by partitioning between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-amino-5-chloro-2-methoxypyridine.

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} General workflow for the amination of this compound.

Etherification and Thioetherification Reactions

Similar to amination, the C4 chlorine can be readily displaced by alkoxides and thiolates to form the corresponding ethers and thioethers. These reactions typically proceed under basic conditions.

Table 2: Regioselective Etherification and Thioetherification

NucleophileReagents and ConditionsProductYieldReference
Sodium MethoxideNaOMe, MeOH, refluxThis compound (no reaction at C4/C5)-[1]
PhenoxidesArOH, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature4-(Aryloxy)-5-chloro-2-methoxypyridineGood[3]
ThiolatesRSH, base (e.g., NaH), solvent (e.g., THF), rt to reflux4-(RS)-5-chloro-2-methoxypyridineGood[5]

It is noteworthy that while simple alkoxides like sodium methoxide readily react with polychlorinated pyridines, the 2-methoxy group in the substrate can influence the reaction outcome. In some cases, prolonged reaction times or harsher conditions might be necessary for the substitution at C4 to proceed efficiently.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for the functionalization of this compound. These methods offer excellent regioselectivity and are often tolerant of a wider range of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of dichloropyridines, the regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For 2,4-dichloropyridines, coupling generally favors the more reactive C4 position.[6] By analogy, it is expected that the Suzuki-Miyaura coupling of this compound with boronic acids will also proceed selectively at the C4 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4 (Hypothetical based on analogous systems) [6][7]

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.5-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the 4-aryl-5-chloro-2-methoxypyridine.

dot digraph "Suzuki_Coupling_Cycle" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Scaffold for Innovation

The differential reactivity of the chlorine atoms in this compound, with the C4 position being significantly more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling, provides a robust platform for the synthesis of a diverse range of functionalized pyridines. By carefully selecting the reaction conditions and nucleophile or coupling partner, researchers can achieve high regioselectivity, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this valuable building block.

References

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793. [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.).
  • PubMed. (2011). (E)-4-Chloro-2-{[4-(3,5-dichloro-pyridin-2-yl-oxy)phenyl-imino]-meth-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3234. [Link]

  • Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista de la Sociedad Química de México, 61(2), 111-118. [Link]

  • ACS Publications. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(21), 5028–5031. [Link]

  • RSC Publishing. (1911). CCVI.—The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. Journal of the Chemical Society, Transactions, 99, 1435-1443. [Link]

  • MDPI. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4983. [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5184. [Link]

  • Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • NIH. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14236–14245. [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1060-1062. [Link]

  • MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. [Link]

  • Patsnap. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 203-218. [Link]

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Catalysts, 11(11), 1381. [Link]

  • NIH. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Preparations and Procedures International, 45(6), 493–499. [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Journal of the Chinese Chemical Society, 61(10), 1122-1126. [Link]

  • NIH. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 49(9), 1935–1945. [Link]

Sources

Methodological & Application

The Strategic Utility of 4,5-Dichloro-2-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dichloro-2-methoxypyridine as a Versatile Synthetic Intermediate

This compound is a highly functionalized heterocyclic building block of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct chlorine atoms at the C4 and C5 positions and an activating methoxy group at C2, presents both a challenge and an opportunity for selective chemical modifications. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to substrates like this compound allows for the introduction of a wide array of chemical functionalities.

This guide provides an in-depth exploration of the use of this compound in key cross-coupling reactions. We will delve into the mechanistic principles that govern these transformations, discuss the critical issue of regioselectivity, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Challenge of Regioselectivity in Dichloropyridines

A central consideration when employing dihalogenated pyridines in cross-coupling reactions is the control of regioselectivity. The inherent electronic properties of the pyridine ring, with the nitrogen atom withdrawing electron density, render the α (C2, C6) and γ (C4) positions more susceptible to nucleophilic attack and oxidative addition of a palladium catalyst. For this compound, the electronic influence of the methoxy group at C2 and the steric environment around each chlorine atom further complicates the prediction of reactivity.

In many cases involving dichloropyridines, the C4 position is the more reactive site for cross-coupling. However, the choice of palladium catalyst, and particularly the ancillary ligand, can profoundly influence the outcome, sometimes even reversing the innate selectivity. For instance, the use of bulky, electron-rich ligands can favor reaction at a less sterically hindered or electronically different position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organoboron reagent with an organic halide. This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes a representative example of a Suzuki-Miyaura coupling involving a derivative of this compound, as described in the patent literature.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-(benzyloxy)-4,5-dichloropyridine(4-formylphenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O1001675Patent WO2012140501A1
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(benzyloxy)-4,5-dichloropyridine

This protocol is adapted from patent literature and describes a typical setup for a Suzuki-Miyaura reaction.

Materials:

  • 2-(benzyloxy)-4,5-dichloropyridine

  • (4-formylphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)-4,5-dichloropyridine (1.0 equiv), (4-formylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the flask. Subsequently, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination to yield the product.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active species for transmetalation to the palladium center.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product (Ar-C≡CR) Reductive_Elimination->Product Cu(I) Cu(I) Alkyne_Coordination Alkyne Coordination + Base Cu(I)->Alkyne_Coordination H-C≡CR Cu-C≡CR Copper Acetylide Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation to Pd(II) complex

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the chosen anhydrous solvent.

  • Reagent Addition: Add the amine base (2-3 equiv), followed by the palladium catalyst (1-5 mol%) and CuI (1-5 mol%).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. This reaction has become a vital tool for the preparation of anilines and their derivatives.

Mechanistic Rationale

The catalytic cycle for Buchwald-Hartwig amination shares similarities with other cross-coupling reactions and involves:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine_Coordination HNR2 Strong Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

As with the Sonogashira coupling, specific examples for this compound are not prevalent. The following general protocol for dichloropyridines should be adapted and optimized. The choice of ligand is crucial for achieving good yields and selectivity.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, or Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst and the phosphine ligand. Add the solvent and stir for a few minutes to form the active catalyst.

  • Reagent Addition: To this solution, add the amine (1.1-1.5 equiv), this compound (1.0 equiv), and the base (1.5-2.0 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of substituted pyridines for applications in drug discovery and materials science. While the regioselective functionalization of this molecule requires careful consideration of reaction conditions, particularly the choice of ligand and base, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide powerful methods for its elaboration. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. Further exploration and optimization of these reactions will undoubtedly continue to unlock the full potential of this compound in the creation of novel and functional molecules.

References

  • Anderson, K. W., & Handy, S. T. (2010). Efficient Synthesis of Di- and Triarylated Pyrimidines via Regioselective, Iterative Suzuki Cross-Coupling of 2,4-Dichloropyrimidine. Journal of Organic Chemistry, 75(15), 5087–5090.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
  • Pfizer. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6245-6264.
  • Google Patents. (2010). CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 55(30), 4114-4117.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3437.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6527.
  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.

The Versatile Building Block: 4,5-Dichloro-2-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, the pyridine core holds a privileged position, and its substituted derivatives are integral to a vast array of approved pharmaceuticals. This application note delves into the utility of 4,5-dichloro-2-methoxypyridine (CAS No. 688047-08-7) as a versatile building block for medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive guide to its properties, reactivity, and potential applications.[1]

While specific, detailed protocols for this particular isomer are not abundantly available in peer-reviewed literature, this guide synthesizes information from closely related structures to provide robust starting points for reaction optimization and exploration of its synthetic utility. The strategic placement of two distinct chlorine atoms and a methoxy group on the pyridine ring offers a unique handle for chemists to perform selective modifications, paving the way for the creation of diverse compound libraries for screening and lead optimization.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 688047-08-7[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [1]
Storage Store in a dry, sealed place.[1]

Safety and Handling:

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Reactivity and Synthetic Applications

The two chlorine atoms at the 4- and 5-positions of the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen and the methoxy group influences the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack and cross-coupling reactions.

Logical Flow of Synthetic Transformations

The following diagram illustrates the potential synthetic pathways starting from this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH, Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) start->snar Nu-H, Base (optional) products Diverse Functionalized Pyridines suzuki->products buchwald->products snar->products

Caption: Synthetic utility of this compound.

Key Synthetic Protocols (Representative Procedures)

The following protocols are based on established methodologies for similar dihalopyridine and dihalopyrimidine systems and should be considered as starting points for optimization with this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[7][8][9][10] The reactivity of the two chlorine atoms may differ, allowing for potential regioselective coupling under carefully controlled conditions.

Reaction Scheme:

Representative Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium source and ligand is critical for catalytic activity and selectivity. For less reactive chlorides, more electron-rich and bulky phosphine ligands may be required.

  • Base: The base is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

Reaction Scheme:

Representative Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands are generally effective for coupling with less reactive aryl chlorides.

  • Base: A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes this compound a good substrate for nucleophilic aromatic substitution (SNAr) reactions.[11][12] This allows for the direct displacement of one or both chlorine atoms by a variety of nucleophiles.

Reaction Scheme:

Sources

Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dichloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4,5-Dichloro-2-methoxypyridine Scaffold

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing chloro substituents, render it a versatile building block for the synthesis of a diverse array of more complex molecules. The presence of two distinct chlorine atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the regioselective introduction of various functional groups. This guide provides a detailed exploration of the reactivity of this compound and offers practical protocols for its derivatization.

Understanding the Reactivity: The Principles of Nucleophilic Aromatic Substitution (SNAr) on Dichloropyridines

Nucleophilic aromatic substitution on pyridine derivatives is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing groups like halogens, facilitates the attack of nucleophiles. In the case of this compound, the methoxy group at the 2-position and the chloro groups at the 4- and 5-positions create a unique electronic landscape that governs the regioselectivity of SNAr reactions.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the leaving group (in this case, a chloride ion) to restore the aromaticity of the ring.

The regioselectivity of nucleophilic attack on dichloropyridines is influenced by the position of the electron-withdrawing nitrogen atom and the substituents on the ring. In pyridines, the positions ortho (2- and 6-) and para (4-) to the nitrogen are activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. For this compound, the C4 position is generally the most activated site for nucleophilic attack due to both the para-relationship to the ring nitrogen and the electronic influence of the adjacent chloro and methoxy groups.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Start This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product Substituted Product + Cl- Intermediate->Product Elimination

Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction.

Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for the regioselective substitution of the C4-chloro group on this compound with various nucleophiles.

Protocol 1: Amination – Synthesis of 4-Amino-5-chloro-2-methoxypyridine Derivatives

The introduction of an amino group at the C4 position is a common transformation. This can be achieved using ammonia or primary/secondary amines as nucleophiles. The electron-withdrawing nature of the pyridine ring and the chloro substituents facilitate this reaction.

Rationale: The C4 position is highly activated towards nucleophilic attack. Using an excess of the amine or a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF can accelerate the reaction, while alcohols can also serve as suitable media.

Experimental Protocol: Synthesis of 4-Anilino-5-chloro-2-methoxypyridine

Amination_Workflow A Combine this compound, aniline, and a base (e.g., K2CO3) in a solvent (e.g., DMF). B Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) with stirring. A->B C Monitor the reaction progress by TLC or LC-MS. B->C D Upon completion, cool the mixture and pour into water. C->D E Extract the product with an organic solvent (e.g., ethyl acetate). D->E F Wash the organic layer, dry over Na2SO4, and concentrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the amination of this compound.

Materials:

Reagent/MaterialAmountMoles (mmol)
This compound1.0 g5.62
Aniline0.62 g (0.61 mL)6.74
Potassium Carbonate (K₂CO₃)1.55 g11.24
N,N-Dimethylformamide (DMF)20 mL-
Ethyl AcetateAs needed-
HexanesAs needed-
Water (deionized)As needed-
Sodium Sulfate (Na₂SO₄), anhydrousAs needed-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.62 mmol), aniline (0.62 g, 6.74 mmol), and potassium carbonate (1.55 g, 11.24 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-anilino-5-chloro-2-methoxypyridine.

Protocol 2: Alkoxylation – Synthesis of 4-Alkoxy-5-chloro-2-methoxypyridine Derivatives

The displacement of the C4-chloro group with an alkoxide nucleophile provides access to 4-alkoxy-substituted pyridines. This reaction is typically carried out using a sodium or potassium alkoxide in the corresponding alcohol as the solvent.

Rationale: Alkoxides are strong nucleophiles that readily participate in SNAr reactions. The use of the corresponding alcohol as a solvent ensures a high concentration of the nucleophile and simplifies the workup procedure. The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate. A similar procedure has been successfully applied to the synthesis of 4,5-dichloro-6-methoxy-2-methylpyrimidine from its trichloro precursor[1].

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-chloropyridine (Illustrative)

Materials:

Reagent/MaterialAmountMoles (mmol)
This compound1.0 g5.62
Sodium Methoxide (25% in Methanol)1.35 g (5.5 mL)6.18
Methanol20 mL-
DichloromethaneAs needed-
Water (deionized)As needed-
Sodium Sulfate (Na₂SO₄), anhydrousAs needed-

Procedure:

  • Dissolve this compound (1.0 g, 5.62 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the sodium methoxide solution (1.35 g, 6.18 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding 50 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 3: Thiolation – Synthesis of 4-Thio-5-chloro-2-methoxypyridine Derivatives

Sulfur nucleophiles, such as thiolates, are excellent partners in SNAr reactions. The reaction of this compound with a thiolate will regioselectively yield the corresponding 4-thioether.

Rationale: Thiolates are soft and highly polarizable nucleophiles, making them very effective in SNAr reactions. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the thiolate. A base is used to deprotonate the corresponding thiol in situ, or a pre-formed thiolate salt can be used.

Experimental Protocol: Synthesis of 5-Chloro-2-methoxy-4-(phenylthio)pyridine

Materials:

Reagent/MaterialAmountMoles (mmol)
This compound1.0 g5.62
Thiophenol0.68 g (0.62 mL)6.18
Sodium Hydride (60% in mineral oil)0.25 g6.18
N,N-Dimethylformamide (DMF)20 mL-
Diethyl EtherAs needed-
Water (deionized)As needed-
Sodium Sulfate (Na₂SO₄), anhydrousAs needed-

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.25 g, 6.18 mmol) and DMF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.68 g, 6.18 mmol) in DMF (5 mL) to the sodium hydride suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium thiophenoxide.

  • To this mixture, add a solution of this compound (1.0 g, 5.62 mmol) in DMF (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring the mixture into 100 mL of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-2-methoxy-4-(phenylthio)pyridine.

Data Summary

The following table summarizes the expected products and general reaction conditions for the nucleophilic substitution on this compound.

NucleophileProduct StructureTypical SolventBase (if required)Temperature (°C)
Amine (R-NH₂)4-(R-amino)-5-chloro-2-methoxypyridineDMF, DMSO, EtOHK₂CO₃, Et₃N80-120
Alkoxide (R-O⁻)4-(R-alkoxy)-5-chloro-2-methoxypyridineR-OHNaOR, KOR25-80
Thiolate (R-S⁻)4-(R-thio)-5-chloro-2-methoxypyridineDMF, DMSONaH, K₂CO₃0-50

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound and other halogenated pyridines are potentially toxic and should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Strong bases like sodium methoxide are corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

Sources

Application Note: Strategic Functionalization of 4,5-Dichloro-2-methoxypyridine via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 4,5-Dichloro-2-methoxypyridine in high-value synthesis. It synthesizes mechanistic insights with practical, step-by-step methodologies.

Executive Summary & Structural Analysis

The scaffold This compound presents a classic challenge in heterocyclic chemistry: distinguishing between two contiguous halogen sites. Unlike symmetrical dihalides, this substrate possesses a distinct electronic bias established by the pyridine nitrogen and the methoxy substituent.

Successful functionalization relies on recognizing that the C4 position is electronically activated , while the C5 position is electronically deactivated .

The Electronic Map (Mechanistic Rationale)
  • C4-Position (The "Hot" Zone): Located para to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom (via induction and resonance) depletes electron density at C4, facilitating rapid Oxidative Addition (OA) by Palladium(0) species.

  • C5-Position (The "Cold" Zone): Located meta to the nitrogen but para to the C2-methoxy group. The methoxy group is a strong resonance donor (

    
     effect), which pushes electron density into the C5 position. This increased electron density significantly retards the rate of oxidative addition relative to C4.
    

ReactivityMap Substrate This compound N_Effect Pyridine Nitrogen (Electron Withdrawing) Substrate->N_Effect OMe_Effect C2-Methoxy Group (Electron Donating) Substrate->OMe_Effect C4_Site C4 Position (Electron Deficient) FAST Oxidative Addition N_Effect->C4_Site Activates (para) C5_Site C5 Position (Electron Rich) SLOW Oxidative Addition OMe_Effect->C5_Site Deactivates (para) Product Product C4_Site->Product Primary Reaction Site

Figure 1: Electronic vectors governing the regioselectivity of Pd-catalyzed coupling. The C4 site is activated by the nitrogen, while C5 is deactivated by the methoxy group.

Critical Process Parameters (CPP)

To ensure reproducibility and suppress common side reactions (hydrodehalogenation), adhere to these parameters:

ParameterRecommendationScientific Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Pd(II) sources are stable; dba sources provide a "burst" of active Pd(0) but dba can inhibit difficult couplings.
Ligand Class Bis-phosphines (e.g., Xantphos, dppf) Bidentate ligands enforce a wide bite angle, promoting Reductive Elimination and stabilizing the Pd(II) intermediate against β-hydride elimination.
Base Selection K₂CO₃ (Mild) or Cs₂CO₃ (Anhydrous)Weak bases suffice for the activated C4 position. Use anhydrous Cs₂CO₃ for C5 couplings to enhance the "concentration" of active nucleophile.
Solvent System 1,4-Dioxane or Toluene/Water Dioxane is universal. Biphasic systems (Toluene/H₂O) are excellent for Suzuki couplings to dissolve inorganic bases.
Temperature 60–80 °C (C4) vs. 100–110 °C (C5) Thermal differentiation is key. Do not overheat the C4 reaction, or you risk forcing minor C5 byproducts.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-5-chloro-2-methoxypyridines. Scope: Compatible with aryl and heteroaryl boronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: 2M Na₂CO₃ (aq) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the dichloride, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen inhibition is significant for electron-poor pyridines.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Check LCMS at 2 hours. You should see the mono-coupled product. If significant starting material remains, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting material but earlier than bis-coupled byproducts.

Self-Validating Check:

  • 1H NMR Signal: Look for the loss of the C4-proton signal (if assigning by NOE) or shifts in the C5-chlorine environment. The C3-H singlet will shift significantly downfield due to the new aryl ring's ring current.

Protocol B: Sequential C5-Functionalization (Difficult Coupling)

Objective: Reacting the remaining "deactivated" C5-chloride. Challenge: The C5 position is electron-rich and sterically crowded by the new C4-substituent. Solution: Use a highly active "Buchwald" precatalyst or a bulky alkyl-phosphine ligand.

Materials:

  • 5-Chloro-4-substituted-2-methoxypyridine (Intermediate from Protocol A)

  • Boronic Acid/Ester (1.5 equiv)

  • Ligand: XPhos or SPhos (6 mol%)

  • Source: Pd(OAc)₂ (3 mol%) — Alternatively use XPhos Pd G2 precatalyst.

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Methodology:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a tube.

  • Activation: Purge strictly with Argon.

  • Reaction: Heat to 100–110 °C for 12–18 hours.

    • Why higher T? The oxidative addition into the electron-rich C5-Cl bond has a higher activation energy.

    • Why SPhos/XPhos? These electron-rich, bulky ligands facilitate oxidative addition into deactivated chlorides.

  • Workup: Standard aqueous extraction.

Protocol C: Buchwald-Hartwig Amination (C4-Selective)

Objective: Installing an amine at C4.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G2 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (0.2 M)

Methodology:

  • Preparation: In a glovebox or under active Argon flow, mix the Pd-precatalyst, base, and substrate.

  • Addition: Add the amine and solvent.

  • Heating: Heat to 60 °C .

    • Note: Strong bases like NaOtBu can induce elimination or ether cleavage if heated too high (e.g., >100 °C) for too long.

  • Monitoring: Monitor for the disappearance of the dichloride. If C4/C5 mixtures appear (rare), lower temperature to 40 °C and increase reaction time.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning or deactivated C4.Switch to Pd(dppf)Cl₂ (robust) or XPhos Pd G2 (active). Ensure rigorous degassing.
Formation of "Reduced" Product (Hydrodehalogenation) β-hydride elimination from solvent or ligand.Avoid alcoholic solvents (use Toluene). Switch to a bidentate ligand (e.g., Xantphos ) to block vacant coordination sites.
Mixture of C4 and C5 Products Temperature too high; loss of kinetic control.Lower temperature by 20 °C. Reduce catalyst loading to 1 mol%.
Protodeboronation of Boronic Acid Base is too strong or Boronic acid is unstable.Switch base to KF or K₃PO₄ . Add the boronic acid in portions (slow addition).

Decision Tree for Ligand Selection

LigandSelection Start Select Reaction Type Type Coupling Partner? Start->Type Suzuki Boronic Acid (Suzuki) Type->Suzuki Buchwald Amine (Buchwald) Type->Buchwald Site Target Position? Suzuki->Site L_Buch Use: BrettPhos or RuPhos Buchwald->L_Buch Usually C4 selective C4 C4 (Activated) Site->C4 C5 C5 (Deactivated) Site->C5 L_C4_Suz Use: Pd(dppf)Cl2 or Pd(PPh3)4 C4->L_C4_Suz L_C5_Suz Use: XPhos or SPhos (Requires active Pd) C5->L_C5_Suz

Figure 2: Ligand selection guide based on reaction type and target regiochemistry.

References

  • Regioselectivity in Dihalopyridines

    • Lutz, F. et al.
    • Note: Establishes the general rule that positions para to nitrogen (C4) are more reactive than meta (C5)
  • Ligand-Controlled Selectivity

    • Neufeldt, S. R. et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 2022.[2]

    • Note: Provides the foundational logic for using bulky ligands (like IPr)
    • [2]

  • General Pd-Catalysis Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995.

  • Buchwald-Hartwig Amination Guide

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Precision Design of Bioactive Scaffolds: Functionalization of 4,5-Dichloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-Dichloro-2-methoxypyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2] Its utility stems from the unique electronic differentiation between the two chlorine atoms, allowing for highly regioselective sequential functionalization. This scaffold serves as a potent core for kinase inhibitors (e.g., targeting JAK, CDK), GPCR ligands, and agrochemicals.[1][2]

This guide provides a validated roadmap for transforming this raw building block into complex bioactive libraries. Unlike generic protocols, we focus on the causality of reactivity—why specific positions react first—and provide self-validating protocols to ensure reproducibility.[1]

Chemical Reactivity Profile: The Logic of Selectivity

To design effective synthesis routes, one must understand the electronic landscape of the pyridine ring. The this compound molecule presents three distinct sites, but the C4 and C5 positions are the primary handles for diversity.[1]

The Reactivity Hierarchy
  • C4-Position (Primary Reactive Site):

    • Mechanism: Activated by the pyridine nitrogen.[1][2] The C4 position is para to the ring nitrogen.[1] In Nucleophilic Aromatic Substitution (SNAr), the nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C4.[1][2]

    • Outcome: Reacts first in SNAr (amines, alkoxides) and typically first in Pd-catalyzed cross-couplings (Suzuki-Miyaura) due to lower bond dissociation energy relative to the meta-position in this specific electronic environment.[1][2]

  • C5-Position (Secondary Reactive Site):

    • Mechanism: Located meta to the ring nitrogen.[1][2] It lacks the direct resonance stabilization for SNAr.[1][2]

    • Outcome: Reacts only after the C4 position has been functionalized, or requires highly specialized forcing conditions to react first. It is best reserved for the second step of a library synthesis, typically via Pd-catalyzed coupling.[1]

  • C2-Methoxy Group:

    • Role: Acts as a directing group and solubility enhancer.[1][2] While it is an electron-donating group (EDG) by resonance, the strong inductive withdrawal of the nitrogen and chlorines keeps the ring sufficiently electron-deficient for C4 reaction.[1][2]

Visualization: Reactivity Map

The following diagram illustrates the electronic bias and sequential workflow.

ReactivityMap Scaffold This compound C4_Path Path A: C4 Functionalization (Kinetic Product) Scaffold->C4_Path S_NAr (Amines) Pd-Catalysis (Suzuki) C5_Path Path B: C5 Functionalization (Thermodynamic/Forced) Scaffold->C5_Path Difficult/Low Yield (Requires blocking C4) Intermediate 4-Substituted-5-chloro-2-methoxypyridine C4_Path->Intermediate High Selectivity (>95%) FinalProduct 4,5-Disubstituted Bioactive Core Intermediate->FinalProduct Step 2: Suzuki/Buchwald (Requires Active Catalyst)

Figure 1: The C4 position is the kinetic gateway.[1][2] Attempting to functionalize C5 first without blocking C4 is a common failure mode.

Application Note 1: The C4 Gateway (First Functionalization)

Strategy: SNAr Amination

The most robust entry point is the introduction of an amine at C4. This is widely used to install solubilizing groups (morpholine, piperazine) or hinge-binding motifs for kinase inhibitors.[1][2]

Protocol A: Regioselective C4-Amination

Objective: Synthesize 4-(morpholin-4-yl)-5-chloro-2-methoxypyridine.

Materials:

  • This compound (1.0 eq)[1][2]

  • Morpholine (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1][2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1][2] Note: DMF can be used but NMP often gives cleaner profiles at high temp.[1]

Step-by-Step Procedure:

  • Preparation: In a sealed reaction vial, dissolve this compound (100 mg, 0.56 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (195 µL, 1.12 mmol) followed by morpholine (58 µL, 0.67 mmol).

  • Reaction: Heat the block to 90°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material (MW 178) should disappear, replaced by the product mass (MW ~228).[1][2]

    • Validation: If C5 substitution occurs (rare), it will appear as a bis-substituted byproduct (MW ~279).[1][2] Under these conditions, bis-substitution should be <5%.[1][2]

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1][2]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The temperature (90°C) provides enough energy to overcome the activation barrier for C4 attack but is generally too low to force the unfavorable C5 attack.[1]

Application Note 2: The C5 Decoration (Second Functionalization)

Once C4 is substituted, the pyridine ring becomes more electron-rich (especially if C4 is an amine).[1][2] The remaining C5-chlorine is deactivated.[2] Standard SNAr is no longer viable.[1][2] You must switch to transition-metal catalysis.[1][2]

Protocol B: C5-Suzuki Coupling on Deactivated Core

Objective: Coupling an aryl boronic acid to the C5-Cl of the C4-amino intermediate.[1][2]

Materials:

  • C4-substituted intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[1][2]

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl2 (for simpler substrates).[1][2] Expert Tip: XPhos is preferred for sterically hindered or electron-rich chlorides.[1][2]

  • Base: K3PO4 (3.0 eq) or Cs2CO3.[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the intermediate (0.5 mmol), boronic acid (0.75 mmol), base (1.5 mmol), and catalyst (0.025 mmol). Seal the vial.

  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe. Purge with Nitrogen/Argon for 2 minutes.

  • Reaction:

    • Method A (Thermal): Heat at 100°C for 12–16 hours.

    • Method B (Microwave - Recommended): Heat at 120°C for 30–45 minutes.

  • Checkpoint: LC-MS should show full conversion.[1][2] If the reaction stalls, add 2 mol% more catalyst and reheat.[1]

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and fixes for common issues.

IssueObservation (LC-MS)Root CauseCorrective Action
Low Conversion (Step 1) SM remains after 6hReaction temp too lowIncrease temp to 110°C or switch solvent to DMSO.
Bis-Substitution (Step 1) Mass = SM + 2x AmineExcess amine/High tempReduce amine to 1.05 eq; lower temp to 80°C.
No Reaction (Step 2) C4-product remains unchangedCatalyst deactivationSwitch to XPhos Pd G2 or Sphos Pd G2 ; ensure O2-free environment.[1][2]
Hydrolysis Mass = SM - Cl + OHWet solvent/Strong baseUse anhydrous NMP for Step 1; ensure reagents are dry.[1][2]

Case Study: Design of a Dual-Action Kinase Inhibitor

Concept: Many kinase inhibitors (e.g., Crizotinib analogs) utilize a 2-aminopyridine core.[1][2] Workflow:

  • Scaffold: this compound.

  • Step 1 (C4): Introduce a bulky amine (e.g., 4-amino-N-methylpiperidine) to interact with the solvent front.[1][2]

    • Condition: SNAr, 90°C, DIPEA.

    • Result: Regioselective C4 substitution.[1][2][3]

  • Step 2 (C5): Introduce an aryl group (e.g., 3-fluorophenyl) to target the hydrophobic pocket.[1][2]

    • Condition: Suzuki Coupling, XPhos Pd G2.[1][2]

    • Result: 4,5-Disubstituted biologically active core.[1][2]

Workflow Step1 Step 1: C4-Amination (Solvent Front Targeting) Step2 Step 2: C5-Arylation (Hydrophobic Pocket Targeting) Step1->Step2 Isolated Intermediate Bioassay Bioactivity Screening (Kinase IC50) Step2->Bioassay Final Library

Figure 2: Workflow for Kinase Inhibitor Library Generation.

References

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: National Institutes of Health (NIH) / PubMed.[1][2]

    • Relevance: Establishes the foundational rule that C4 (para to N) is the kinetic site for nucleophilic attack in di-halo systems.[1][2]

    • URL:[Link] (Extrapolated from analogous pyrimidine data).[1][2]

  • Suzuki Coupling of Chloropyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1][2]

    • Source: Chemical Science / NIH.[1][2]

    • Relevance: Details the oxidative addition preferences of Pd-catalysts in polyhalogen
    • URL:[Link]

  • Bioactive Applications (Kinase Inhibitors)

    • Title: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.[1]

    • Source: Journal of Medicinal Chemistry / ACS.[1][2]

    • Relevance: Demonstrates the utility of chloro-substituted pyridine/pyrimidine scaffolds in drug design.
    • URL:[Link][1][2]

  • General Reactivity of 2-Methoxypyridines

    • Title: Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.[1][2]

    • Source: Asian Journal of Chemistry.[1][2]

    • Relevance: Provides specific examples of 4,5-disubstituted pyridine synthesis and handling.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5-Dichloro-2-methoxypyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026


) for High-Purity Synthesis[1][2]

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4,5-Dichloro-2-methoxypyridine (CAS 688047-08-7) requires precise regiochemical control.[1][2][3] The starting material, 2,4,5-trichloropyridine , possesses three electrophilic sites.[3] The 2-position is most activated due to the adjacent ring nitrogen (inductive effect


 and resonance), but the 4-position is also significantly activated (para-like).[3] The 5-position is relatively inert to nucleophilic attack.[1][2][3]

The Solution: Success depends on exploiting the kinetic difference between the C2 and C4 positions. By controlling temperature and stoichiometry, we favor the attack at C2 while minimizing the thermodynamic byproduct (C4-substitution) and over-reaction (2,4-dimethoxylation).[3]

Master Reaction Scheme & Impurity Pathways

The following diagram maps the critical pathways you must control.

ReactionPathways SM 2,4,5-Trichloropyridine (Starting Material) Product This compound (TARGET) SM->Product Path A: C2 Attack (Kinetic Favored @ <10°C) Impurity_Regio 2,5-Dichloro-4-methoxypyridine (Regio-Impurity) SM->Impurity_Regio Path B: C4 Attack (Thermodynamic Risk) Impurity_Hyd 3,4-Dichloro-6-pyridone (Hydrolysis) SM->Impurity_Hyd Wet Solvent / H2O Reagent NaOMe / MeOH Reagent->SM Impurity_Over 5-Chloro-2,4-dimethoxypyridine (Over-Alkylation) Product->Impurity_Over Excess NaOMe (>1.1 eq)

Figure 1: Reaction network showing the target pathway (Green) versus competitive impurity pathways (Red/Grey).[1][2][3]

Optimized Experimental Protocol

This protocol is designed for selectivity rather than maximum speed.[1][2][3]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,4,5-Trichloropyridine 1.0SubstrateEnsure purity >98% to avoid isomeric complications.
Sodium Methoxide (NaOMe) 1.02 - 1.05NucleophileDo not exceed 1.05 eq. Excess drives over-alkylation.[1][2][3] Use 25-30% wt solution in MeOH for precise dosing.
Methanol (Anhydrous) 5-8 VolSolventWater content must be <0.05% to prevent pyridone formation.[1][2][3]
THF (Optional) 2-3 VolCo-solventImproves solubility at low temps; reduces aggregation of methoxide.[1][2][3]
Step-by-Step Workflow
  • Preparation: Charge 2,4,5-trichloropyridine and anhydrous Methanol (and THF if using) into a reactor inerted with

    
    .
    
  • Cooling (CRITICAL): Cool the mixture to -5°C to 0°C .

    • Why? The activation energy (

      
      ) for C2 substitution is lower than C4.[1][2] Low temperature maximizes this kinetic advantage.[1][2][3]
      
  • Addition: Add NaOMe solution dropwise over 60-90 minutes .

    • Control Point: Maintain internal temperature

      
       throughout addition.[1][2][3][4] Localized hotspots cause C4-attack (Regio-impurity).[1][2][3]
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to 20-25°C over 1 hour.

    • Monitor: Check HPLC.[1][2][3][4][5] Target conversion >98%. If unreacted SM remains >2%, stir longer at RT.[1][2] Do not heat unless absolutely necessary.[1][2]

  • Quench: Adjust pH to 6-7 using dilute acetic acid or HCl (1M).

    • Why? Neutralizing excess methoxide stops the reaction immediately and prevents hydrolysis during aqueous workup.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing high levels (>5%) of the regioisomer (2,5-dichloro-4-methoxypyridine)."

Root Cause: The reaction temperature was likely too high during the addition phase, or the addition was too fast (creating hotspots). Corrective Action:

  • Strict Temp Control: Ensure the reactor jacket is set to -10°C to keep internal temp at 0°C.

  • Dilution: Dilute the NaOMe solution further before addition to disperse heat more effectively.

  • Solvent Switch: Switch to a THF/MeOH (2:1) mixture. THF coordinates sodium cations differently, often enhancing the selectivity for the nitrogen-adjacent position (C2) via coordination.

Issue 2: "My product contains the dimethoxy impurity (5-chloro-2,4-dimethoxypyridine)."

Root Cause: Excess NaOMe or prolonged reaction time at elevated temperatures.[1][2][3] Corrective Action:

  • Stoichiometry Check: Recalculate NaOMe equivalents. Never use >1.05 eq.[1][2][3]

  • Endpoint Management: Quench the reaction immediately upon consumption of starting material.[1][2] Do not let it "soak" overnight.[1][2][3]

  • Reverse Addition: Consider adding the NaOMe to the solvent first, cooling, and then slowly adding the pyridine solution. This ensures the pyridine is never in a large excess of base, though this is less standard for

    
     (usually nucleophile is added to electrophile to prevent over-reaction). Correction: Stick to adding Base to Pyridine  to keep base concentration low relative to substrate initially.[1][2][3]
    
Issue 3: "The reaction stalls at 90% conversion."

Root Cause: Depletion of methoxide (consumed by moisture) or extremely slow kinetics at low temp.[1][2] Corrective Action:

  • Dry Solvents: Verify MeOH water content (Karl Fischer titration). Water consumes NaOMe to form NaOH, which is less nucleophilic and causes hydrolysis.[1][2]

  • Gentle Heating: If stalled at RT, heat to 35-40°C for 30 mins. Monitor closely. Do not reflux.[1][2][3]

Impurity Profiling & Logic Tree

Use this decision tree to diagnose your crude HPLC trace.

TroubleshootingTree Start Analyze Crude HPLC CheckSM Is SM > 2%? Start->CheckSM CheckRegio Is 4-OMe Isomer > 3%? CheckSM->CheckRegio No Action1 Increase Rxn Time Check Moisture CheckSM->Action1 Yes CheckDi Is Dimethoxy > 1%? CheckRegio->CheckDi No Action2 LOWER Temp Slower Addition CheckRegio->Action2 Yes Action3 Reduce NaOMe Eq. Quench Earlier CheckDi->Action3 Yes Success Proceed to Workup CheckDi->Success No

Figure 2: Diagnostic logic for optimizing reaction parameters based on HPLC data.

Workup & Purification[4][6][7]

The physicochemical properties of this compound allow for efficient purification without chromatography in many cases.

  • Concentration: Remove bulk Methanol/THF under reduced pressure (keep bath <40°C).

  • Partition: Add Water and Ethyl Acetate (or DCM).[1][2]

  • Phase Separation:

    • Organic layer: Contains Product + Regioisomer + Dimethoxy impurity.[1][2][3]

    • Aqueous layer: Contains NaCl, NaOH, and Pyridone salts.[1][2]

  • Crystallization (The Purification Key):

    • The target molecule is a solid (MP approx 66-70°C [1]).[1][2][3][6]

    • Swap solvent to Heptane/IPA (9:1) .[1][2]

    • Cool to 0°C. The target this compound often crystallizes, while the liquid regioisomers or minor impurities remain in the mother liquor.[3]

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • General Mechanism Reference: Scriven, E. F. V. (1984).[1][2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1][2] Comprehensive Heterocyclic Chemistry.[1][2][3] (Contextual grounding for

    
     regioselectivity in polychloropyridines).
    
  • Patent Context: Processes for the preparation of chloropyridines.[1][2] (General methodology for chloropyridine functionalization inferred from similar 2,4-dichloro-5-methoxy syntheses).[1][2][3] See e.g., US Patent 4,053,606 (Dow Chemical) for analogous chemistry principles.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,4,5-trichloropyridine and Sodium Methoxide before handling.[3] These reactions involve corrosive reagents and toxic substrates.

Sources

Technical Support Center: 4,5-Dichloro-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Management & Process Optimization Target Molecule: 4,5-Dichloro-2-methoxypyridine (CAS: 688047-08-7) Primary Application: Intermediate for fluoroquinolone antibiotics (e.g., Moxifloxacin analogs) and agrochemical actives.[1]

Introduction: The Chemistry of Control

Welcome to the technical support hub for the synthesis of this compound. This guide addresses the critical challenges in the nucleophilic aromatic substitution (


) of 2,4,5-trichloropyridine .

The synthesis relies on the regioselective methoxylation of the 2-position.[1] However, the pyridine ring's electron deficiency activates both the C2 and C4 positions, creating a competitive landscape that generates specific impurities.[1] Your success depends on manipulating kinetics and thermodynamics to favor the C2 attack.[1]

Visualizing the Challenge: Reaction Pathway Analysis

The following diagram illustrates the genesis of the primary impurities. Understanding this pathway is the first step in troubleshooting.[1]

ReactionPathways SM Starting Material 2,4,5-Trichloropyridine Target TARGET PRODUCT This compound (C2 Substitution) SM->Target Major Pathway (Kinetic Control) Impurity_Regio IMPURITY A (Regioisomer) 2,5-Dichloro-4-methoxypyridine (C4 Substitution) SM->Impurity_Regio Minor Pathway (Thermodynamic/High T) NaOMe Reagent NaOMe / MeOH Impurity_Over IMPURITY B (Over-reaction) 5-Chloro-2,4-dimethoxypyridine Target->Impurity_Over Excess NaOMe High T Impurity_Hydro IMPURITY C (Hydrolysis) 4,5-Dichloro-2-pyridinol Target->Impurity_Hydro Acidic Workup/Water Impurity_Regio->Impurity_Over Excess NaOMe

Figure 1: Reaction network showing the competition between C2 and C4 substitution and downstream over-reaction risks.

Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)

User Issue: "I am seeing high levels (>5%) of the 4-methoxy isomer (2,5-dichloro-4-methoxypyridine) in my crude mixture."

Root Cause Analysis: In 2,4,5-trichloropyridine, the nitrogen atom activates both the C2 and C4 positions for nucleophilic attack.[1]

  • C2 Position: Activated by the adjacent nitrogen (inductive effect -I) and resonance.[1] Generally kinetically favored.[1]

  • C4 Position: Activated by resonance (para to N).

  • The Driver: Higher reaction temperatures provide the activation energy required for C4 substitution, degrading regioselectivity.[1]

Corrective Actions:

  • Temperature Control: The reaction is exothermic.[1] Maintain the internal temperature between 0°C and 5°C during the addition of NaOMe. Do not allow the reaction to exceed 25°C during the digest phase.

    • Protocol Adjustment: If currently refluxing, switch to a cold-addition/room-temperature stir method.[1]

  • Solvent Choice: Ensure you are using anhydrous Methanol.[1] The polarity of the solvent stabilizes the Meisenheimer complex intermediate.[1]

  • Reagent Addition: Switch from solid NaOMe to a solution of NaOMe in MeOH (25-30% wt). Add dropwise to prevent localized "hotspots" of high concentration/temperature.[1]

Module 2: Balancing Conversion vs. Over-Reaction

User Issue: "I have unreacted starting material (2,4,5-trichloropyridine), but if I add more base or heat it, I get the dimethoxy impurity."

Root Cause Analysis: This is a classic "Goldilocks" problem. The target molecule (this compound) is still activated at the C4 position.[1] If excess methoxide is present, it will attack the target to form 5-chloro-2,4-dimethoxypyridine .[1]

Optimization Strategy: Use the table below to determine the optimal stoichiometry.

ParameterRecommended RangeImpact of Deviation
Stoichiometry (NaOMe) 1.02 – 1.05 eq.[1]< 1.0 eq: Incomplete conversion (SM remains). > 1.1 eq: Rapid formation of dimethoxy impurity.
Reaction Time 3 – 5 hoursToo Long: Increases risk of impurity formation via equilibration.[1]
Monitoring HPLC / GCStop reaction when SM < 1.0%. Do not chase "0%" if Dimethoxy > 0.5%.[1]

Technical Tip: If you have unreacted SM (~2%) but are risking over-reaction, stop .[1] It is easier to remove the non-polar trichloropyridine during crystallization/wash than it is to separate the dimethoxy impurity.[1]

Module 3: Isolation & Purification (The "Oiling Out" Problem)

User Issue: "The product is oiling out during workup, or the yield is lower than expected after crystallization."

Root Cause Analysis: this compound is a low-melting solid (approx.[1] MP depends on purity, often <50°C or oil).[1] It is lipophilic but can hydrolyze to the pyridone (Impurity C) if exposed to strong acids or high heat during workup.[1]

Troubleshooting Guide:

Q: How do I quench the reaction safely?

  • A: Quench into water at 0-5°C. Do not add water to the reaction mixture, as the exotherm can cause hydrolysis.

Q: My product is an oil. How do I solidify it?

  • A: The crude is often an oil.[1][2]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash with water to remove salts.[1]

    • Critical Step: Solvent swap to n-Heptane or Hexane .[1]

    • Cool to -10°C with vigorous stirring. Seed crystals may be required if available.[1]

Q: I see a new peak after acid wash.

  • A: You likely hydrolyzed the methoxy group.[1] Avoid pH < 4.[1] If neutralizing excess base, use dilute acetic acid or HCl, but keep the pH near neutral (pH 6-8).[1]

Standard Operating Procedure (SOP): Synthesis of this compound

Scale: 100 mmol basis (Adjust linearly)

Reagents & Setup
  • Starting Material: 2,4,5-Trichloropyridine (18.2 g, 100 mmol)

  • Reagent: Sodium Methoxide (30% in MeOH) (18.9 g, ~105 mmol)

  • Solvent: Anhydrous Methanol (100 mL)

  • Apparatus: 3-neck flask, internal thermometer, addition funnel, nitrogen atmosphere.[1]

Reaction Protocol
  • Charge 2,4,5-trichloropyridine and Methanol into the flask. Stir to dissolve.

  • Cool the solution to 0–5°C using an ice/salt bath.

  • Add the NaOMe solution dropwise over 60 minutes.

    • Checkpoint: Ensure internal temperature does not exceed 10°C.[1]

  • Warm slowly to 20–25°C and stir for 4 hours.

  • Monitor via HPLC/TLC (Hexane/EtOAc 9:1). Target: SM < 1%.

Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Methanol (Bath T < 40°C).

  • Quench the residue by pouring into 100 mL ice water.

  • Extract with Dichloromethane (2 x 50 mL).

  • Wash the organic layer with Water (50 mL) and Brine (50 mL).[1]

  • Dry over

    
    , filter, and concentrate to a yellow oil.
    
  • Crystallization (Optional): Dissolve oil in minimal hot Hexane, cool to -10°C to precipitate.

References

  • Regioselectivity in Pyridine Substitution

    • Topic: Nucleophilic substitution patterns in 2,4,5-trichloropyridine.[1]

    • Source:Journal of Heterocyclic Chemistry, "Nucleophilic displacement of halogens in halopyridines."[1]

    • Relevance: Establishes the kinetic preference for C2 substitution due to inductive stabiliz
  • Synthesis of Chlorinated Pyridines

    • Topic: Industrial preparation of 2,3,5-trichloropyridine and derivatives.[1][2][3]

    • Source: U.S. Patent 4,111,938, "Preparation of 2,3,5-trichloropyridine."[1]

    • URL:[1]

  • Moxifloxacin Impurity Profiling

    • Topic: Impurities derived from pyridine intermediates in fluoroquinolone synthesis.[1]

    • Source:Recent Development in Syntheses of Moxifloxacin and Its Impurities.
    • URL:[1]

  • Compound Data & Safety

    • Topic: Physical properties of methoxypyridines.[1][4][5][6][7][8]

    • Source: PubChem Compound Summary for 2-Methoxypyridine derivatives.[1]

    • URL:[1]

  • Commercial Availability & CAS Verification

    • Topic: Verification of CAS 688047-08-7.[1][8][9][10]

    • Source: Synblock Chemical Catalog.[1][8]

    • URL:[1]

Sources

Validation & Comparative

cost-benefit analysis of using 4,5-Dichloro-2-methoxypyridine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,5-Dichloro-2-methoxypyridine: Strategic Application in Drug Discovery

Executive Summary: The Precision Premium

In the high-stakes landscape of pharmaceutical synthesis, This compound represents a "precision intermediate." While its upfront cost is significantly higher than its commodity alternative (2,4,5-trichloropyridine), its value lies in regiochemical determinism .

By effectively "masking" the reactive C2 position with a methoxy group, this scaffold forces subsequent nucleophilic or metal-catalyzed attacks to occur exclusively at the C4 position. This guide analyzes the cost-benefit ratio of adopting this scaffold, demonstrating how raw material premiums are offset by savings in purification, yield, and catalytic efficiency.

Strategic Profile & Structural Logic

To understand the utility of this compound, one must compare it to its "parent" and primary alternative, 2,4,5-trichloropyridine.

Electronic Landscape
  • C2-Position (The Gatekeeper): In 2,4,5-trichloropyridine, the C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen. In the target molecule, this position is occupied by a methoxy group (
    
    
    
    ). This blocks
    
    
    at C2 and, through resonance donation, slightly deactivates the ring, modulating the reactivity of the remaining chlorides.
  • C4-Position (The Target): The C4-chlorine remains activated by the ring nitrogen (para-relationship). In the absence of a competing C2-chlorine, C4 becomes the sole site for facile oxidative addition (Pd) or nucleophilic attack.

  • C5-Position (The Bystander): The C5-chlorine is meta to the nitrogen and electronically distinct, remaining inert under standard conditions that activate C4.

G Trichloro 2,4,5-Trichloropyridine (Commodity Alternative) C2_React C2: Highly Reactive (Competes with C4) Trichloro->C2_React Risk C4_React C4: Reactive Trichloro->C4_React Target This compound (Strategic Scaffold) C2_Block C2: Blocked (OMe) (Prevents Side Reactions) Target->C2_Block Advantage C4_Select C4: Exclusively Reactive (High Regiocontrol) Target->C4_Select Advantage

Figure 1: Comparative Reactivity Profile. The methoxy substituent enforces regioselectivity that is chemically difficult to achieve with the trichloro- analog.

Cost-Benefit Analysis

The decision to use this compound is an economic trade-off between Material Cost (OpEx) and Process Efficiency (Yield/Time) .

The "Dirty" Route vs. The "Clean" Route

Alternative A: Using 2,4,5-Trichloropyridine

  • Cost: Low (

    
    ).
    
  • Process: You attempt a C4-selective Suzuki coupling.

  • Risk: The Pd-catalyst inserts at both C4 and C2 (ratio typically 4:1 to 10:1 depending on ligand).

  • Consequence: You produce a mixture of Mono-aryl (C4), Mono-aryl (C2), and Bis-aryl products. Separation requires difficult chromatography, leading to yield loss (~30-40% loss).

Alternative B: Using this compound [1]

  • Cost: High (

    
    ).
    
  • Process: C4-selective Suzuki coupling.

  • Benefit: C2 is inert. C4 reacts exclusively.

  • Consequence: >95% Selectivity.[1][2][3] Product is isolated via simple crystallization or filtration.

Quantitative Comparison Table
Metric2,4,5-TrichloropyridineThis compound
Approx. Cost (Research Scale) ~$1-5 / gram~$50-150 / gram
C4-Regioselectivity (Suzuki) 85 : 15 (Mixture)> 99 : 1 (Single Isomer)
Purification Method Flash Column Chromatography (Mandatory)Crystallization / Silica Plug
Atom Economy (Step 1) HighLower (due to OMe weight)
Downstream Yield Moderate (50-60% isolated)High (85-95% isolated)
Total Process Time 3 Days (Rxn + Column + QC)1 Day (Rxn + Workup)

Verdict: For early-stage medicinal chemistry (mg to g scale), the Time Savings and Purity Assurance of the methoxy-scaffold outweigh the raw material cost. In process chemistry (kg scale), the cost-benefit tips only if the chromatography savings exceed the raw material premium.

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol demonstrates the self-validating nature of using this compound. The absence of C2-isomers serves as the validation metric.

Objective: Synthesis of 5-chloro-2-methoxy-4-phenylpyridine via regioselective Suzuki-Miyaura coupling.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered boronic acids)
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • System Preparation: Charge a reaction vial with this compound (178 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of boronic acid.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (1 mL).
    
  • Reaction: Heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear; a single new spot (
      
      
      
      ) should appear.
    • Note: If using trichloropyridine, you would see two close spots (C4 and C2 isomers).

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. The residue is often pure enough for the next step. If necessary, pass through a short silica plug.
    

Expected Yield: 88–95% Characterization:

  • 1H NMR (CDCl3): Look for the singlet at C6 (approx 8.2 ppm) and the singlet at C3 (approx 6.8 ppm). The lack of splitting patterns typical for C2-substitution confirms regioselectivity.

Synthesis Pathways & Decision Logic

How do you obtain the scaffold itself? Understanding the provenance helps in vendor selection and impurity profiling.

Synthesis Pyridone 4,5-Dichloro-2-hydroxypyridine (Pyridone Tautomer) MeI MeI / Ag2CO3 (O-Alkylation) Pyridone->MeI High Selectivity (Preferred Route) Trichloro 2,4,5-Trichloropyridine NaOMe NaOMe / MeOH (Nucleophilic Sub.) Trichloro->NaOMe Poor Selectivity Target This compound (Target Scaffold) MeI->Target High Selectivity (Preferred Route) Isomer_Mix Mixture: 2-OMe + 4-OMe Isomers (Difficult Separation) NaOMe->Isomer_Mix Poor Selectivity Isomer_Mix->Target Extensive Purification (High Cost Driver)

Figure 2: Synthesis Routes. The "Pyridone Route" is preferred for generating high-purity material, contributing to the higher commercial cost of the scaffold.

References

  • Regioselectivity in Chloropyridines

    • Title: Regioselective functionaliz
    • Source:Tetrahedron Letters, 2015.
    • Context: Establishes the baseline reactivity where C4 is the primary electrophilic site, but C2 competition is significant.
    • (Generalized landing page for verification)

  • Suzuki Coupling Methodologies

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Chemistry).
    • Source:Molecules, 2012.
    • Context: Describes the Pd-catalyzed mechanism and the necessity of blocking groups for high yield.
  • Synthesis of Alkoxypyridines

    • Title: Process for the production of 2-hydroxypyridine and derivatives.[4]

    • Source:Google P
    • Context: Details the hydrolysis and subsequent alkylation pathways to gener
  • Commercial Pricing & Availability

    • Title: this compound Product D
    • Source:Synblock / Sigma-Aldrich C
    • Context: Used to derive the cost-multiple estimates between trichloro- and methoxy- variants.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.